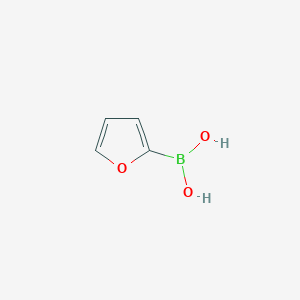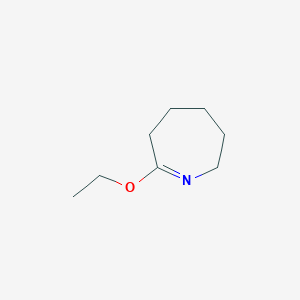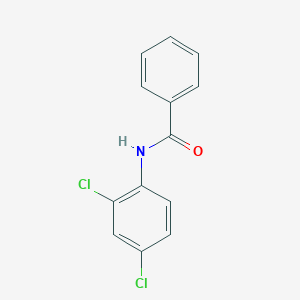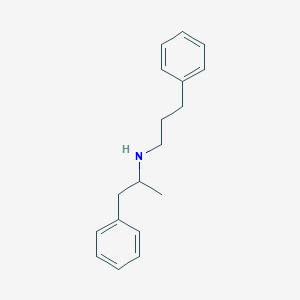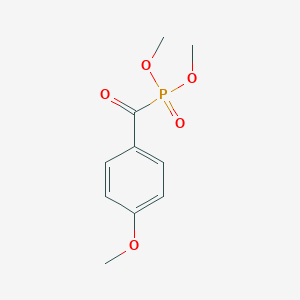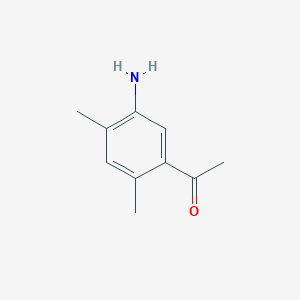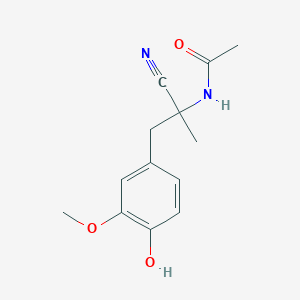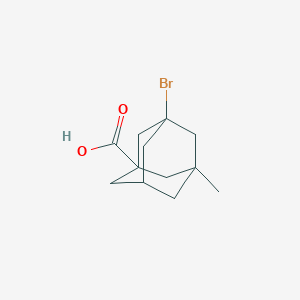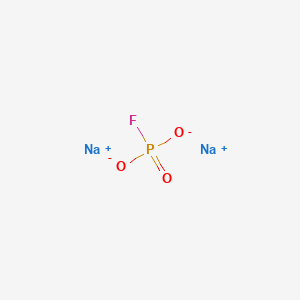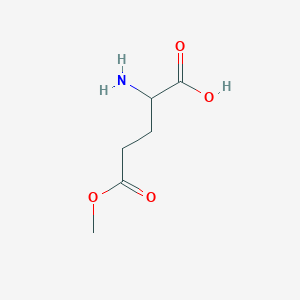
H-DL-GLU(OME)-OH
描述
Glutamate, gamma-methyl ester, also known as glutamic acid, γ-methyl ester, belongs to the class of organic compounds known as glutamic acid and derivatives. Glutamic acid and derivatives are compounds containing glutamic acid or a derivative thereof resulting from reaction of glutamic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Glutamate, gamma-methyl ester is soluble (in water) and a moderately acidic compound (based on its pKa).
科学研究应用
糖尿病研究
“H-DL-GLU(OME)-OH”与糖尿病患者的高密度脂蛋白胆固醇 (HDL-C) 和糖化血红蛋白相关联 . 它用于研究以了解成年糖尿病患者HDL-C和糖化血红蛋白之间的关系 .
脂质比率分析
该化合物用于研究调查异常葡萄糖耐量状态患者的脂质比率 . 它有助于了解脂质比率在糖尿病前期中的预测价值 .
抑郁症研究
“5-甲基DL-谷氨酸”用于与抑郁症相关的研究。 它参与炎症和谷氨酸之间的犬尿氨酸途径,该途径是抑郁症潜在病理生理学的基础 .
神经炎症研究
该化合物用于研究检查围手术期神经炎症和认知功能障碍中脑谷氨酸调节和受体变化 . 它有助于了解谷氨酸处理和谷氨酸能功能如何受神经炎症的影响 .
神经退行性疾病研究
该化合物与5型代谢型谷氨酸受体mGlu 5相关,它是治疗多种神经退行性疾病的潜在治疗靶点 .
化工业应用
“this compound”及其相关化合物作为生产单体、聚合物、多孔碳材料、燃料、溶剂、药品、杀虫剂和化学品的原料. 这表明向化工业的可再生资源转变.
作用机制
Target of Action
The primary target of H-DL-GLU(OME)-OH is believed to be the glutamate receptors , specifically the metabotropic glutamate receptors (mGluRs) and ionotropic glutamate receptors (iGluRs) . Glutamate receptors play a crucial role in the central nervous system, mediating excitatory synaptic transmission .
Mode of Action
This compound, as a glutamate derivative, is likely to interact with its targets, the glutamate receptors, in a similar manner to glutamate. Glutamate activates both ionotropic and metabotropic glutamate receptors . The interaction of this compound with these receptors could lead to changes in the cellular processes regulated by these receptors .
Biochemical Pathways
The interaction of this compound with glutamate receptors can affect various biochemical pathways. Glutamate is involved in many aspects of normal brain function, including cognition, memory, and learning . Therefore, this compound could potentially influence these processes.
Pharmacokinetics
It is known that free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead, it is converted into l-glutamine, which the brain uses for fuel and protein synthesis . It is possible that this compound may have similar properties.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes regulated by glutamate receptors. For instance, it could potentially influence neuronal excitability, synaptic plasticity, and various aspects of cognitive function .
生化分析
Biochemical Properties
5-Methyl DL-glutamate participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. Glutamate, from which 5-Methyl DL-glutamate is derived, is involved in different metabolic pathways and serves as a precursor for the synthesis of various metabolites
Cellular Effects
Glutamate, the parent compound, has excitatory effects on nerve cells and can excite cells to their death in a process referred to as “excitotoxicity” . It’s plausible that 5-Methyl DL-glutamate may have similar effects, but this needs to be confirmed through experimental studies.
Metabolic Pathways
5-Methyl DL-glutamate is likely involved in the metabolic pathways of glutamate, as it is a derivative of this amino acid
属性
IUPAC Name |
2-amino-5-methoxy-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-11-5(8)3-2-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEYCCHDTIDZAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28677-37-4 | |
| Record name | Glutamic acid, 5-methyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28677-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20859653 | |
| Record name | 2-Amino-5-methoxy-5-oxopentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20859653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14487-45-7, 1499-55-4 | |
| Record name | 5-Methyl hydrogen glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14487-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5)-Methyl L-hydrogen glutamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001499554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl DL-glutamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014487457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1499-55-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12959 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-methyl DL-glutamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.979 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



